molecular formula C35H43KN6O7S2 B12279879 potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

Cat. No.: B12279879
M. Wt: 763.0 g/mol
InChI Key: OUOBEWSMOOZRDW-UHFFFAOYSA-M
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Description

Potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate is a complex organic compound that features a variety of functional groups, including azido, sulfonate, and indolium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the indole core through Fischer indole synthesis.
  • Introduction of the sulfonate group via sulfonation reactions.
  • Attachment of the azidopropylamino group through nucleophilic substitution.
  • Final assembly of the compound through condensation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and azido groups.

    Reduction: Reduction reactions can target the azido group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can modify the sulfonate and azido groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study cellular processes. The azido group can be employed in click chemistry for bioconjugation applications.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The indolium moiety is known for its biological activity, and modifications of this structure could lead to new therapeutic agents.

Industry

In the industrial sector, the compound might find applications in the development of new materials, such as dyes or polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate would depend on its specific application. In a biological context, it may interact with cellular targets through its indolium and azido groups, potentially affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-5-sulfonate derivatives: These compounds share the indole and sulfonate groups and may have similar biological activities.

    Azido-containing compounds: Compounds with azido groups are often used in click chemistry and bioconjugation.

    Indolium salts: These compounds are known for their electronic properties and are used in various applications, including as dyes.

Properties

Molecular Formula

C35H43KN6O7S2

Molecular Weight

763.0 g/mol

IUPAC Name

potassium;(2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C35H44N6O7S2.K/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1

InChI Key

OUOBEWSMOOZRDW-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

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